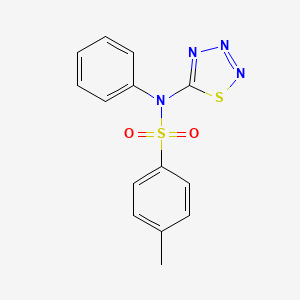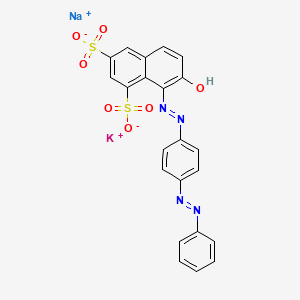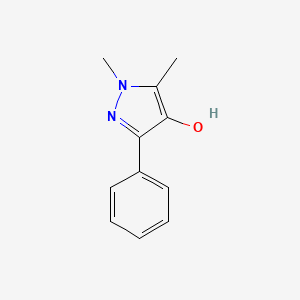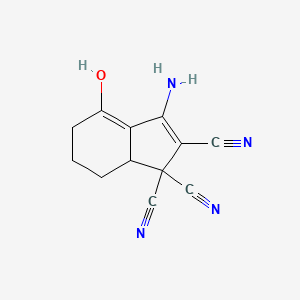![molecular formula C14H12N2O2S B14473441 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine CAS No. 65350-64-3](/img/structure/B14473441.png)
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine is a complex organic compound featuring a pyridine ring structure Pyridine is a basic heterocyclic organic compound with the chemical formula C₅H₅N It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom (=N−)
Preparation Methods
The synthesis of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves several steps:
Starting Materials: The synthesis begins with pyridine and other reagents such as sulfonyl chlorides and alkenes.
Reaction Conditions: The reactions typically occur under controlled temperatures and may require catalysts to facilitate the process.
Industrial Production: Industrial methods may involve large-scale reactions in reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity.
Chemical Reactions Analysis
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve hydrogenation using catalysts like palladium on carbon, resulting in the reduction of double bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts.
Major Products: The major products depend on the type of reaction, such as sulfoxides from oxidation or reduced alkenes from hydrogenation.
Scientific Research Applications
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine involves its interaction with molecular targets:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence various biochemical pathways, including signal transduction and metabolic processes.
Effects: The binding of the compound to its targets can lead to changes in cellular activity, such as inhibition or activation of specific enzymes.
Comparison with Similar Compounds
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine can be compared with other similar compounds:
Similar Compounds: Compounds like pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones and (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl) prop-2-en-1-one share structural similarities.
Uniqueness: The unique combination of the pyridine ring with sulfonylethenyl groups distinguishes it from other compounds, providing specific chemical and biological properties.
Comparison: Compared to other pyridine derivatives, this compound may exhibit different reactivity and biological activity due to the presence of the sulfonylethenyl groups.
Properties
CAS No. |
65350-64-3 |
|---|---|
Molecular Formula |
C14H12N2O2S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
3-[(E)-2-[(E)-2-pyridin-3-ylethenyl]sulfonylethenyl]pyridine |
InChI |
InChI=1S/C14H12N2O2S/c17-19(18,9-5-13-3-1-7-15-11-13)10-6-14-4-2-8-16-12-14/h1-12H/b9-5+,10-6+ |
InChI Key |
JITIEOWRVSISRF-NXZHAISVSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/S(=O)(=O)/C=C/C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CN=C1)C=CS(=O)(=O)C=CC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl [2-(furan-2-yl)ethenyl]phosphonate](/img/structure/B14473365.png)





![6-{[Methyl(naphthalen-1-yl)amino]methyl}pteridine-2,4-diamine](/img/structure/B14473411.png)

![2-{2-[(1-Bromo-2-phenylpropan-2-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B14473419.png)


![5-[(1S,2R)-2-Cyano-5-oxocyclopentyl]pentyl acetate](/img/structure/B14473445.png)

